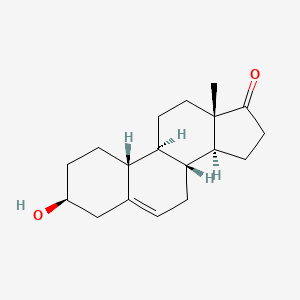

19-Nordehydroepiandrosterone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

17916-75-5 |

|---|---|

Formule moléculaire |

C18H26O2 |

Poids moléculaire |

274.4 g/mol |

Nom IUPAC |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,12-16,19H,3-10H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1 |

Clé InChI |

KELRVUIFMYCLHB-MTLKIPAASA-N |

SMILES isomérique |

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](CC4=CC[C@H]3[C@@H]1CCC2=O)O |

SMILES canonique |

CC12CCC3C4CCC(CC4=CCC3C1CCC2=O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Biosynthesis of 19-Nordehydroepiandrosterone in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Nordehydroepiandrosterone (19-nor-DHEA) is a C18 steroid that is structurally related to the adrenal prohormone dehydroepiandrosterone (B1670201) (DHEA). While not a major steroid hormone itself, 19-nor-DHEA is of significant interest to the scientific and pharmaceutical communities as a prohormone to the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone)[1][2]. Its presence in biological systems and its potential for misuse in performance enhancement necessitate a thorough understanding of its biosynthetic origins. This technical guide provides an in-depth exploration of the 19-nor-DHEA biosynthetic pathway in mammals, focusing on the core enzymatic processes, quantitative data, and detailed experimental methodologies for its study.

The primary route for the endogenous formation of 19-nor-DHEA is believed to be a result of the incomplete aromatization of DHEA by the enzyme aromatase (cytochrome P450 19A1 or CYP19A1)[3]. Aromatase is a key enzyme in steroidogenesis, responsible for the conversion of androgens to estrogens. Its mechanism involves a three-step oxidative process. The distributive nature of this enzyme allows for the release of intermediates, leading to the formation of 19-hydroxy and subsequently 19-nor steroids as byproducts.

The Biosynthetic Pathway of this compound

The biosynthesis of 19-nor-DHEA is intricately linked to the established steroidogenic pathways. The journey begins with cholesterol and involves several key enzymatic steps primarily occurring in the adrenal glands and gonads.

Step 1: Synthesis of the Precursor, Dehydroepiandrosterone (DHEA)

The synthesis of DHEA from cholesterol is a multi-step process involving two critical cytochrome P450 enzymes:

-

CYP11A1 (Cholesterol side-chain cleavage enzyme): Located in the inner mitochondrial membrane, CYP11A1 catalyzes the conversion of cholesterol to pregnenolone (B344588). This is the rate-limiting step in steroidogenesis.

-

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme, found in the endoplasmic reticulum, possesses dual functionality. It first hydroxylates pregnenolone at the 17α position to form 17α-hydroxypregnenolone. Subsequently, its 17,20-lyase activity cleaves the C17-20 bond to yield DHEA.

Step 2: The Putative Formation of 19-Nor-DHEA via Incomplete Aromatization

The central hypothesis for the endogenous production of 19-nor-DHEA involves the action of CYP19A1 (Aromatase) on DHEA. The aromatase reaction is a complex, three-step oxidative process that typically converts androgens to estrogens. However, due to the enzyme's distributive nature, intermediates can be released before the final aromatization is complete.

-

19-Hydroxylation of DHEA: Aromatase catalyzes the hydroxylation of the C19 methyl group of DHEA to form 19-hydroxy-DHEA .

-

Further Oxidation and Release: The 19-hydroxy-DHEA can undergo a second oxidation to form 19-oxo-DHEA .

-

Formation of 19-Nor-DHEA: It is postulated that an abortive final step of the aromatase reaction, or a subsequent enzymatic or non-enzymatic reaction, leads to the elimination of the C19 carbon, resulting in the formation of 19-nor-DHEA .

The formation of other 19-nor steroids, such as 19-norandrostenedione (B190405) from androstenedione (B190577), is well-documented as a byproduct of aromatase activity. This lends strong support to the analogous pathway for 19-nor-DHEA formation from DHEA.

The following diagram illustrates the key steps in the biosynthesis of DHEA and the proposed pathway for the formation of 19-nor-DHEA.

Quantitative Data

Quantitative data on the specific biosynthetic pathway of 19-nor-DHEA are limited in the scientific literature. Most kinetic studies of aromatase have focused on its primary substrates, androstenedione and testosterone, and the formation of estrogens. However, data from related reactions provide valuable context.

Table 1: Kinetic Parameters of Human Aromatase (CYP19A1)

| Substrate | Product(s) | Km (nM) | kcat (s-1) | Source |

| Androstenedione | Estrone, 19-Hydroxyandrostenedione, 19-Oxoandrostenedione | 62 ± 24 | 0.06 | [1][4] |

Note: The kcat value represents the overall conversion to estrone. The formation of 19-hydroxy and 19-oxo intermediates occurs at different rates within the overall reaction cycle.

The yield of 19-nor-DHEA from DHEA in various mammalian tissues has not been extensively quantified. Its endogenous presence is generally at very low concentrations, often detectable only by highly sensitive mass spectrometry techniques.

Experimental Protocols

Studying the biosynthesis of 19-nor-DHEA requires specialized techniques in molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Protocol 1: Expression and Purification of Recombinant Human Aromatase (CYP19A1)

This protocol is adapted from established methods for the bacterial expression of human aromatase[1][2].

1. Gene Expression: a. The cDNA for human CYP19A1 is cloned into a suitable bacterial expression vector, such as pET, often with an N-terminal or C-terminal polyhistidine tag for purification. b. The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). c. A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C. d. The starter culture is used to inoculate a larger volume of Terrific Broth. e. The culture is grown at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. f. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. g. The culture is then incubated at a lower temperature (e.g., 25-30°C) for several hours to overnight to enhance protein folding and solubility.

2. Cell Lysis and Membrane Preparation: a. Cells are harvested by centrifugation. b. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 10% glycerol (B35011), 1 mM PMSF, and lysozyme). c. Cells are lysed by sonication on ice. d. The lysate is centrifuged to pellet cell debris. e. The supernatant is then subjected to ultracentrifugation to pellet the membrane fraction containing the recombinant aromatase.

3. Solubilization and Purification: a. The membrane pellet is resuspended in a solubilization buffer containing a detergent (e.g., 1% sodium cholate). b. The solubilized proteins are clarified by ultracentrifugation. c. The supernatant containing the solubilized aromatase is loaded onto a Ni-NTA affinity chromatography column. d. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. e. The His-tagged aromatase is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). f. The purified protein is dialyzed against a storage buffer and its concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively. The activity of the purified enzyme is confirmed using a standard aromatase activity assay.

Protocol 2: In Vitro Biosynthesis of 19-Nor-DHEA using Adrenal Microsomes

This protocol describes a general method for studying steroid metabolism using tissue-derived microsomes.

1. Preparation of Adrenal Microsomes: a. Fresh or frozen adrenal tissue is homogenized in a cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol and 1 mM EDTA). b. The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove nuclei and mitochondria. c. The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction. d. The microsomal pellet is washed and resuspended in a suitable buffer and the protein concentration is determined.

2. In Vitro Incubation: a. The reaction mixture is prepared in a microcentrifuge tube and contains:

- Adrenal microsomes (e.g., 0.5 mg/mL protein)

- DHEA (substrate, e.g., 10 µM)

- An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase)

- Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4) b. The reaction is initiated by the addition of the NADPH-generating system. c. The mixture is incubated at 37°C for a specified time (e.g., 60 minutes). d. The reaction is terminated by the addition of a cold organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

3. Steroid Extraction and Analysis: a. An internal standard (e.g., deuterated 19-nor-DHEA) is added to each sample for quantification. b. The steroids are extracted from the aqueous phase by vortexing with the organic solvent. c. The organic phase is separated by centrifugation, transferred to a new tube, and evaporated to dryness under a stream of nitrogen. d. The dried extract is reconstituted in a suitable solvent for analysis by LC-MS/MS or GC-MS.

Protocol 3: Quantification of 19-Nor-DHEA by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 19-nor-DHEA.

1. Sample Preparation: a. The reconstituted steroid extract from the in vitro assay is used. b. For biological fluids like plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.

2. Chromatographic Separation: a. An aliquot of the prepared sample is injected onto a reverse-phase C18 HPLC column. b. A gradient elution is performed using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

3. Mass Spectrometric Detection: a. The HPLC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. b. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for 19-nor-DHEA and its internal standard. c. The peak areas of the analyte and the internal standard are used to construct a calibration curve and quantify the concentration of 19-nor-DHEA in the sample.

Table 2: Example MRM Transitions for 19-Nor-DHEA Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 19-Nor-DHEA | 273.2 | 255.2 |

| d3-19-Nor-DHEA (Internal Standard) | 276.2 | 258.2 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to investigate the 19-nor-DHEA biosynthetic pathway.

Conclusion

The biosynthesis of this compound in mammals is a nuanced process, intrinsically linked to the primary steroidogenic pathways. The prevailing evidence points towards its formation as a byproduct of the incomplete aromatization of DHEA by CYP19A1. This technical guide has provided a comprehensive overview of this pathway, including the key enzymatic players, available quantitative data, and detailed experimental protocols for its investigation. Further research, particularly in quantifying the conversion rates of DHEA to 19-nor-DHEA in various tissues and elucidating the precise molecular mechanisms of the final demethylation step, will be crucial for a complete understanding of the physiological and pathological roles of this intriguing steroid. The methodologies and workflows presented herein provide a solid foundation for researchers and drug development professionals to advance our knowledge in this area.

References

- 1. Expression and purification of a recombinant form of human aromatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient expression of human aromatase (CYP19) in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physiological Role of Endogenous 19-Nordehydroepiandrosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 19-Nordehydroepiandrosterone (19-nor-DHEA) is a naturally occurring steroid that has garnered interest due to its potential physiological roles and its relationship to the anabolic steroid nandrolone (B1676933). This technical guide provides a comprehensive overview of the current understanding of endogenous 19-nor-DHEA, focusing on its biosynthesis, metabolism, and interaction with key hormonal signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the core biological pathways to serve as a resource for researchers and professionals in drug development. While the direct physiological effects and receptor binding affinities of endogenous 19-nor-DHEA are still areas of active investigation, this guide consolidates the existing knowledge to facilitate further research and understanding.

Introduction

This compound (19-nor-DHEA) is a C18 steroid, structurally related to dehydroepiandrosterone (B1670201) (DHEA), but lacking the C19 methyl group. While synthetic 19-nor-DHEA has been recognized as a prohormone to the potent anabolic steroid nandrolone (19-nortestosterone), evidence suggests that it is also an endogenous compound in humans.[1] Its presence in urine and tissues is thought to arise from the incomplete action of aromatase on DHEA or from dietary sources.[1][2] Understanding the physiological role of endogenous 19-nor-DHEA is crucial for distinguishing natural physiological processes from the use of exogenous anabolic agents and for exploring its potential as a biomarker or therapeutic target.

Biosynthesis and Metabolism

The endogenous production of 19-nor-DHEA is not fully elucidated but is believed to occur through alternative pathways of steroidogenesis.

Proposed Biosynthetic Pathway

The primary proposed pathway for endogenous 19-nor-DHEA formation involves the incomplete aromatization of DHEA. The aromatase enzyme complex (CYP19A1) normally converts androgens to estrogens. It is hypothesized that an incomplete reaction by this enzyme can lead to the demethylation of DHEA at the C19 position, yielding 19-nor-DHEA.[1] DHEA itself is synthesized from cholesterol in the adrenal glands, gonads, and the brain through the action of enzymes such as CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP17A1 (17α-hydroxylase/17,20-lyase).[2][3][4][5][6]

Figure 1: Proposed Biosynthesis of Endogenous 19-nor-DHEA.

Metabolism

Once formed, 19-nor-DHEA serves as a prohormone, being metabolized to other 19-norsteroids. The primary metabolic pathway involves its conversion to nandrolone (19-nortestosterone). Subsequently, nandrolone is metabolized to 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), which are the major urinary metabolites.[7] These metabolites are then primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates.[7] The uridine (B1682114) diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7 and UGT2B17, are responsible for the glucuronidation of 19-NA.

Figure 2: Metabolism of 19-nor-DHEA.

Physiological Concentrations

Direct measurements of endogenous 19-nor-DHEA in human tissues and plasma are not widely reported in the literature. However, the concentrations of its primary urinary metabolite, 19-norandrosterone (19-NA), have been quantified and are used as a proxy for the presence of 19-norsteroids.

| Analyte | Matrix | Concentration Range | Conditions | Reference |

| 19-Norandrosterone (19-NA) | Urine | 0.05 - 0.60 ng/mL | Healthy, non-treated adults | [5] |

| 19-Norandrosterone (19-NA) | Urine | Can increase by a factor of 2-4 | After prolonged intense effort | [5] |

| 19-Norandrosterone (19-NA) | Urine | < 1 ng/mL | Female athlete | [4] |

| 19-Norandrosterone (19-NA) | Urine | Up to 15 ng/mL | Pregnancy | [3] |

| 19-Norandrosterone (19-NA) | Urine | Threshold of 2 ng/mL | WADA anti-doping threshold | [3] |

Mechanism of Action: Receptor Interactions

The physiological effects of 19-nor-DHEA are likely mediated through its conversion to more potent androgens and its direct, albeit weaker, interaction with steroid hormone receptors.

Androgen Receptor (AR) and Estrogen Receptor (ER) Binding

As a precursor to nandrolone, a potent agonist of the androgen receptor, the anabolic effects of 19-nor-DHEA are primarily attributed to its metabolic conversion. While direct binding of 19-nor-DHEA to the androgen and estrogen receptors is plausible, quantitative data on its binding affinities (Ki or IC50 values) are not currently available in the published literature. It is anticipated that its affinity would be lower than that of its more potent metabolites.

Figure 3: Putative Signaling Pathways of 19-nor-DHEA.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 19-nor-DHEA.

Androgen and Estrogen Receptor Competitive Binding Assays

These assays are used to determine the binding affinity of a compound to the androgen and estrogen receptors.

Figure 4: Workflow for Receptor Competitive Binding Assay.

Protocol: Androgen Receptor Competitive Binding Assay

-

Receptor Preparation: Prepare cytosol from the ventral prostate of castrated male rats as a source of androgen receptors.

-

Incubation: In assay tubes, combine the prostate cytosol, a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881), and varying concentrations of 19-nor-DHEA (or a known competitor as a positive control).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of 19-nor-DHEA to generate a competition curve and determine the IC50 value (the concentration of 19-nor-DHEA that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated.

Protocol: Estrogen Receptor Competitive Binding Assay

The protocol is analogous to the androgen receptor binding assay, but with the following modifications:

-

Receptor Source: Use uterine cytosol from ovariectomized female rats or recombinant human estrogen receptors (ERα or ERβ).

-

Radioligand: Use a radiolabeled estrogen, such as [³H]-17β-estradiol.

Cell Proliferation Assays

These assays are used to assess the effect of 19-nor-DHEA on the proliferation of hormone-responsive cancer cell lines.

Protocol: MCF-7 (Estrogen-Responsive Breast Cancer) Cell Proliferation Assay

-

Cell Culture: Culture MCF-7 cells in a suitable growth medium. Prior to the experiment, culture the cells in a medium devoid of estrogens (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) to reduce baseline proliferation.

-

Treatment: Seed the cells in multi-well plates and treat them with varying concentrations of 19-nor-DHEA. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

-

Proliferation Measurement: Assess cell proliferation using a suitable method, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Plot cell proliferation against the concentration of 19-nor-DHEA to determine the EC50 value (the concentration that elicits a half-maximal proliferative response).

Protocol: LNCaP (Androgen-Responsive Prostate Cancer) Cell Proliferation Assay

The protocol is similar to the MCF-7 assay, with the following key differences:

-

Cell Line: Use the LNCaP prostate cancer cell line.

-

Hormone Deprivation: Culture cells in a medium with charcoal-stripped serum to remove androgens.

-

Positive Control: Use a known androgen, such as dihydrotestosterone (B1667394) (DHT).

Conclusion and Future Directions

Endogenous 19-nor-DHEA is a fascinating molecule at the crossroads of steroid hormone biosynthesis and metabolism. While its role as a prohormone to nandrolone is established, its direct physiological effects remain largely unexplored. The lack of quantitative data on its receptor binding affinities and direct cellular actions represents a significant knowledge gap. Future research should focus on:

-

Quantifying Receptor Binding: Performing competitive binding assays to determine the Ki of 19-nor-DHEA for androgen and estrogen receptors.

-

Elucidating Direct Cellular Effects: Investigating the effects of 19-nor-DHEA on gene expression and cell signaling pathways in various cell types, independent of its conversion to nandrolone.

-

Clarifying Biosynthetic Pathways: Further characterizing the enzymatic reactions and regulatory mechanisms involved in the endogenous production of 19-nor-DHEA.

-

Developing Sensitive Detection Methods: Establishing robust and sensitive assays for the direct quantification of 19-nor-DHEA in human plasma and tissues to better understand its physiological concentrations and dynamics.

A deeper understanding of the physiological role of endogenous 19-nor-DHEA will not only provide valuable insights into steroid biology but also have important implications for clinical endocrinology, anti-doping science, and the development of novel therapeutic agents.

References

- 1. Metabolism of DHEA by cytochromes P450 in rat and human liver microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

The Pharmacokinetic and Metabolic Journey of 19-Nordehydroepiandrosterone: An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Nordehydroepiandrosterone (19-nor-DHEA) is a synthetic prohormone that is structurally related to the endogenous steroid dehydroepiandrosterone (B1670201) (DHEA) and the anabolic steroid nandrolone (B1676933) (19-nortestosterone). While specific in vivo pharmacokinetic data for 19-nor-DHEA is not extensively available in published literature, its metabolic fate and pharmacokinetic profile can be largely inferred from studies on nandrolone and its other prohormones. This technical guide provides a comprehensive overview of the anticipated pharmacokinetics and metabolism of 19-nor-DHEA in vivo, drawing upon data from related compounds. It details the metabolic pathways, urinary excretion products, and analytical methodologies for detection. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Introduction

This compound (19-nor-DHEA) is a compound of interest in the fields of endocrinology, pharmacology, and anti-doping science. As a prohormone, it is converted in the body to more potent anabolic and androgenic steroids.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for evaluating its physiological effects, potential therapeutic applications, and for developing sensitive detection methods. This guide synthesizes the current understanding of 19-nor-DHEA's in vivo behavior, primarily through the lens of its metabolic products and closely related analogs.

Predicted Pharmacokinetics of 19-nor-DHEA

Direct pharmacokinetic studies on 19-nor-DHEA are scarce. However, by examining the data from its parent compound, DHEA, and its metabolic product, nandrolone, we can construct a probable pharmacokinetic profile.

Absorption

Following oral administration, 19-nor-DHEA is expected to be absorbed from the gastrointestinal tract. The bioavailability of structurally similar steroids, such as DHEA, is known to be low due to extensive first-pass metabolism in the liver.[2][3] For instance, a study in cynomolgus monkeys showed the systemic availability of DHEA to be only 3.1 ± 0.4% after oral administration.[2] It is plausible that 19-nor-DHEA would exhibit similarly low oral bioavailability.

Distribution

Once in circulation, 19-nor-DHEA and its metabolites would likely bind to sex hormone-binding globulin (SHBG) and albumin, the primary transport proteins for steroids in the blood. The distribution would be widespread throughout the body, with potential accumulation in adipose tissue, similar to other lipophilic steroids.

Metabolism

The metabolism of 19-nor-DHEA is anticipated to follow a pathway analogous to that of DHEA and other nandrolone prohormones, leading to the formation of nandrolone and its subsequent metabolites. The primary metabolic transformations are expected to involve hydroxysteroid dehydrogenases (HSDs) and reductases.

The key metabolic steps are:

-

Conversion to 19-nor-androstenediol: The 3β-hydroxyl group of 19-nor-DHEA can be oxidized by 3β-hydroxysteroid dehydrogenase (3β-HSD).

-

Conversion to 19-nor-androstenedione: The 17-keto group can be reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD).

-

Formation of Nandrolone (19-nortestosterone): Subsequent enzymatic reactions would lead to the formation of nandrolone.

-

Reduction to Urinary Metabolites: Nandrolone is then extensively metabolized, primarily through reduction, to 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE).[4][5] These are the major urinary biomarkers used to detect the administration of nandrolone or its prohormones.[6]

Excretion

The metabolites of 19-nor-DHEA, predominantly 19-NA and 19-NE, are primarily excreted in the urine.[5] These metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate renal clearance.[7] The detection window for these metabolites can be prolonged, especially after parenteral administration of nandrolone esters, with detection possible for several months.[8] After oral administration of nandrolone prohormones, the detection window is shorter, typically a few days.[5]

Quantitative Data on Metabolites

The following tables summarize quantitative data on the urinary excretion of the major metabolites of nandrolone and its prohormones, which are the expected end-products of 19-nor-DHEA metabolism.

| Metabolite | Urinary Concentration after Administration of Nandrolone/Prohormones | Detection Window | Reference |

| 19-Norandrosterone (19-NA) | Concentrations can exceed the WADA threshold of 2 ng/mL. Levels can reach up to 160 ng/mL after consumption of meat from non-castrated pigs. | Can be detected for up to 9 months after a single 150 mg dose of nandrolone decanoate (B1226879). | [5][8] |

| 19-Noretiocholanolone (19-NE) | Generally found at lower concentrations than 19-NA. | Similar to 19-NA. | [8] |

Note: These values are derived from studies on nandrolone and other prohormones and serve as an estimate for what might be expected after 19-nor-DHEA administration.

Experimental Protocols

The methodologies employed in the study of nandrolone and its prohormones provide a blueprint for investigating the pharmacokinetics and metabolism of 19-nor-DHEA.

In Vivo Study Design

-

Subjects: Human volunteers (healthy, non-athletic) or animal models (e.g., primates, rodents, horses).[9][10]

-

Administration: Oral or parenteral (intramuscular) administration of the test compound. Doses would vary depending on the study objectives.

-

Sample Collection: Serial blood samples (for pharmacokinetic analysis of parent drug and metabolites) and urine samples (for analysis of excreted metabolites) are collected at predetermined time points.

-

Ethical Considerations: All studies involving human or animal subjects must be approved by an appropriate ethics committee and conducted in accordance with relevant guidelines.

Analytical Methodology

-

Sample Preparation:

-

Blood (Serum/Plasma): Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Urine: Enzymatic hydrolysis (with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites, followed by LLE or SPE.

-

-

Derivatization: Silylation (e.g., with MSTFA) is often performed to improve the gas chromatographic properties of the analytes.

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS): The gold standard for the sensitive and specific detection and quantification of steroid metabolites.[8]

-

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): Used to differentiate between endogenous and exogenous sources of steroids by measuring the carbon isotope ratio.[5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative and increasingly popular method for steroid analysis.[10]

-

Visualizations

Metabolic Pathway

Caption: Predicted metabolic pathway of 19-nor-DHEA.

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Conclusion

While direct in vivo pharmacokinetic data for this compound remains to be fully elucidated, a comprehensive understanding of its metabolic fate can be constructed based on the extensive research conducted on nandrolone and its other prohormones. It is anticipated that 19-nor-DHEA undergoes significant first-pass metabolism, leading to low oral bioavailability, and is ultimately converted to nandrolone. The primary urinary metabolites, 19-norandrosterone and 19-noretiocholanolone, serve as key biomarkers for its administration. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for future in vivo studies aimed at definitively characterizing the pharmacokinetic profile of 19-nor-DHEA. Such research will be invaluable for a more complete understanding of its biological activity and for the continued development of sensitive and specific detection methods.

References

- 1. 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Bioavailability and pharmacokinetics of dehydroepiandrosterone in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability and metabolism of oral and percutaneous dehydroepiandrosterone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 5. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of 19-norandrosterone in athletes' urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary metabolic profile of 19-norsteroids in humans: glucuronide and sulphate conjugates after oral administration of 19-nor-4-androstenediol. | Semantic Scholar [semanticscholar.org]

- 8. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Disposition and metabolic profile of the weak androgen Dehydroepiandrosterone (DHEA) following administration as part of a nutritional supplement to exercised horses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Synthetic Steroid: A Technical History of 19-Nordehydroepiandrosterone Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery and historical synthesis of 19-Nordehydroepiandrosterone (19-nor-DHEA), a pivotal synthetic steroid, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the chemical pathways, experimental protocols, and historical context surrounding the creation of this and related 19-norsteroids, which have had a profound impact on endocrinology and therapeutic development.

This compound, chemically known as estr-5-en-3β-ol-17-one, is a synthetic derivative of the naturally occurring hormone dehydroepiandrosterone (B1670201) (DHEA).[1][2] Its significance lies in its classification as a prohormone to nandrolone (B1676933) (19-nortestosterone), a potent anabolic steroid.[3] The journey of its synthesis is deeply rooted in the mid-20th century's quest for novel hormonal agents, a scientific endeavor that led to the development of the first oral contraceptives and a new class of anabolic agents.

A Legacy of Innovation: The Pioneers of 19-Norsteroid Chemistry

The story of 19-nor-DHEA is inextricably linked to the broader history of 19-norsteroid synthesis. The groundbreaking work of chemists like Carl Djerassi at Syntex in the early 1950s laid the foundation for this class of compounds.[4][5][6][7] His team's synthesis of norethindrone, the first orally active progestin, was a landmark achievement that revolutionized reproductive medicine.[4][5][6]

Central to the synthesis of these 19-norsteroids was the innovative application of a reaction developed by Australian chemist Arthur Birch – the Birch reduction .[8][9] This chemical reaction provided a means to partially reduce aromatic rings, a crucial step in converting estrogenic precursors into the 19-norandrostane skeleton.[8][9][10]

The Synthetic Pathway: From Estrogens to 19-Nor-DHEA

The overall transformation can be visualized as a multi-step process:

Experimental Protocols: A Reconstructed Methodology

The following protocols are based on established procedures for the synthesis of 19-norsteroids and represent a likely pathway to this compound.

Step 1: Birch Reduction of Estradiol 3-Methyl Ether

The foundational step is the Birch reduction of an aromatic A-ring of an estrogen. This reaction, using an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic ring to a non-conjugated diene.[8][9][11][12]

-

Reaction: Estradiol 3-methyl ether is dissolved in a mixture of liquid ammonia, an alcohol (such as ethanol (B145695) or tert-butanol), and an ether solvent (like THF).

-

Reagents: Small pieces of an alkali metal, typically lithium or sodium, are added portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Mechanism: The solvated electrons add to the aromatic ring, forming a radical anion which is then protonated by the alcohol. A second electron addition and protonation yields the 1,4-diene product.

-

Product: The primary product is 3-methoxyestra-2,5(10)-dien-17β-ol.[11]

Step 2: Mild Hydrolysis to the β,γ-Unsaturated Ketone

To generate the desired Δ5-ene structure, the dienol ether intermediate from the Birch reduction undergoes a carefully controlled mild acidic hydrolysis.

-

Reaction: The crude product from the Birch reduction is treated with a weak acid, such as oxalic acid, in an aqueous solvent system.

-

Purpose: This selective hydrolysis cleaves the enol ether at the 3-position to yield a β,γ-unsaturated ketone, estr-5(10)-en-3-one-17β-ol. This intermediate is key to accessing the Δ5-3β-hydroxy configuration.

Step 3: Selective Reduction of the 3-Keto Group

The 3-keto group of the β,γ-unsaturated ketone is then stereoselectively reduced to the 3β-hydroxyl group.

-

Reagent: A metal hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is typically employed for this transformation. The steric hindrance of the steroid nucleus favors the approach of the hydride from the α-face, resulting in the desired β-orientation of the hydroxyl group.

-

Product: This step yields 19-nor-5-androstenediol (estr-5-ene-3β,17β-diol).[5][13]

Step 4: Selective Oxidation of the 17-Hydroxyl Group

The final step involves the selective oxidation of the 17β-hydroxyl group to a ketone without affecting the newly formed 3β-hydroxyl group or the Δ5 double bond.

-

Method: The Oppenauer oxidation is a classic and suitable method for this selective oxidation in steroid chemistry.

-

Reagents: The reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a ketone, like acetone (B3395972) or cyclohexanone, which acts as the hydride acceptor.

-

Product: This oxidation yields the target molecule, this compound (estr-5-en-3β-ol-17-one).

Quantitative Data Summary

While specific yields for the synthesis of 19-nor-DHEA are not extensively documented in historical literature, the table below summarizes typical yields for the individual reaction types in steroid synthesis.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Birch Reduction | Estradiol 3-Methyl Ether | 3-Methoxyestra-2,5(10)-dien-17β-ol | 80-90 |

| Mild Hydrolysis | 3-Methoxyestra-2,5(10)-dien-17β-ol | Estr-5(10)-en-3-one-17β-ol | 75-85 |

| Selective Reduction | Estr-5(10)-en-3-one-17β-ol | 19-Nor-5-androstenediol | 85-95 |

| Oppenauer Oxidation | 19-Nor-5-androstenediol | This compound | 70-80 |

Biological Context and Signaling

19-nor-DHEA functions as a prohormone, meaning it is converted into a more active hormone in the body. The primary metabolic pathway of interest is its conversion to nandrolone.

Once converted to nandrolone, it exerts its biological effects by binding to and activating the androgen receptor. This leads to a cascade of downstream signaling events, ultimately resulting in the anabolic effects associated with this class of steroids, such as increased protein synthesis and muscle growth.

Conclusion

The synthesis of this compound represents a significant chapter in the history of medicinal chemistry. Born from the pioneering era of steroid synthesis, its creation was made possible by the development of novel chemical reactions like the Birch reduction. While it has gained notoriety as a performance-enhancing substance, its origins lie in the fundamental scientific pursuit of understanding and manipulating the structure and function of hormones for therapeutic benefit. This technical guide serves to illuminate the chemical ingenuity and historical context behind this noteworthy synthetic steroid.

References

- 1. Naturally Occurring Norsteroids and Their Design and Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. The synthesis of A-nor-19-nortestosterone. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19-Nor-5-Androstenediol|CAS 25975-59-1|Research Chemical [benchchem.com]

- 6. Bolandiol | 19793-20-5 | Benchchem [benchchem.com]

- 7. Bolandiol | C18H28O2 | CID 9835303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nandrolone - Wikipedia [en.wikipedia.org]

- 9. Birch reduction - Wikipedia [en.wikipedia.org]

- 10. WO2018185783A1 - Novel process for preparation of 19-norsteroids - Google Patents [patents.google.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 19-Nor-5-androstenediol - Wikipedia [en.wikipedia.org]

In Vitro Conversion of 19-nor-DHEA to Nandrolone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro enzymatic conversion of 19-nor-dehydroepiandrosterone (19-nor-DHEA) to the potent anabolic steroid, nandrolone (B1676933) (19-nortestosterone). The conversion is a two-step process mediated by the sequential action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). This document outlines the core enzymatic pathway, provides detailed, adaptable experimental protocols for conducting this conversion in a laboratory setting, and presents methods for the quantification of the involved steroids. Furthermore, this guide includes quantitative data derived from analogous steroid conversions to provide a reference framework for experimental design. Visual diagrams are provided to illustrate the reaction pathway and experimental workflows.

Introduction

19-nor-dehydroepiandrosterone (19-nor-DHEA) is a synthetic prohormone that serves as a precursor to nandrolone.[1][2] The biological activity of 19-nor-DHEA is primarily realized through its metabolic conversion to nandrolone, a potent androgen and anabolic steroid.[3] Understanding the in vitro kinetics and requirements of this conversion is critical for researchers in pharmacology, endocrinology, and drug development, as well as for anti-doping science.[4]

The enzymatic cascade responsible for this transformation involves two key enzymes ubiquitously involved in steroidogenesis:[5]

-

3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD): This enzyme catalyzes the oxidation of the 3β-hydroxyl group of 19-nor-DHEA to a 3-keto group and the isomerization of the Δ5 double bond to the Δ4 position, yielding 19-norandrostenedione (B190405).[6][7]

-

17β-hydroxysteroid dehydrogenase (17β-HSD): Subsequently, this enzyme reduces the 17-keto group of 19-norandrostenedione to a 17β-hydroxyl group, forming the final product, nandrolone.[8]

This guide will detail the methodologies to replicate and analyze this conversion process in an in vitro setting.

Enzymatic Conversion Pathway

The conversion of 19-nor-DHEA to nandrolone is a sequential, two-step enzymatic reaction.

Experimental Protocols

The following protocols are adapted from established methods for similar steroid conversions due to a lack of literature specifically detailing the in vitro conversion of 19-nor-DHEA. Researchers should optimize these protocols for their specific experimental conditions.

General In Vitro Metabolism Assay Using Liver Microsomes

Liver microsomes are a common source of drug-metabolizing enzymes, including 3β-HSD and 17β-HSD, and can be used to study the overall conversion of 19-nor-DHEA.[2][9][10]

Objective: To determine the metabolic stability and conversion of 19-nor-DHEA to nandrolone in the presence of pooled human liver microsomes.

Materials:

-

19-nor-DHEA

-

Nandrolone (as a reference standard)

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard for LC-MS/MS analysis (e.g., deuterated nandrolone)

Procedure:

-

Prepare a stock solution of 19-nor-DHEA in a suitable solvent (e.g., DMSO or ethanol).

-

In a microcentrifuge tube, pre-warm the phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL) at 37°C for 5-10 minutes.[10]

-

Initiate the reaction by adding the 19-nor-DHEA substrate (final concentration, e.g., 1-10 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding a volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS or GC-MS.

Controls:

-

A negative control without the NADPH regenerating system to assess non-enzymatic degradation.

-

A positive control with a known substrate for 3β-HSD and 17β-HSD (e.g., DHEA or testosterone) to ensure enzyme activity.

Individual Enzyme Assays

To study the kinetics of each enzymatic step separately, purified or recombinant 3β-HSD and 17β-HSD can be used.

This assay measures the conversion of 19-nor-DHEA to 19-norandrostenedione. The activity can be monitored by measuring the production of NADH spectrophotometrically at 340 nm or by quantifying the steroid product using chromatography.[11]

Materials:

-

19-nor-DHEA

-

Purified/recombinant 3β-HSD

-

NAD+

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.8)[11]

-

Spectrophotometer or HPLC/LC-MS system

Spectrophotometric Assay Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NAD+ (e.g., 0.5 mM), and the 3β-HSD enzyme.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, 19-nor-DHEA (at various concentrations for kinetic studies).

-

Immediately monitor the increase in absorbance at 340 nm due to the formation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Chromatographic Assay Procedure:

-

Follow steps 1-3 of the spectrophotometric assay.

-

Incubate for a fixed period.

-

Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).

-

Analyze the formation of 19-norandrostenedione by HPLC or LC-MS/MS.

This assay measures the conversion of 19-norandrostenedione to nandrolone. The reaction consumes NADPH, so its decrease can be monitored at 340 nm.

Materials:

-

19-norandrostenedione

-

Purified/recombinant 17β-HSD

-

NADPH

-

Buffer (e.g., Sodium Pyrophosphate, pH 8.9, or Potassium Phosphate, pH 7.4)

-

Spectrophotometer or HPLC/LC-MS system

Spectrophotometric Assay Procedure:

-

Prepare a reaction mixture containing the buffer, NADPH, and the 17β-HSD enzyme.

-

Equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate, 19-norandrostenedione.

-

Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Calculate the initial reaction velocity.

Chromatographic Assay Procedure:

-

Follow steps 1-3 of the spectrophotometric assay.

-

Incubate for a fixed period.

-

Stop the reaction.

-

Analyze the formation of nandrolone by HPLC or LC-MS/MS.

Analytical Quantification

Accurate quantification of 19-nor-DHEA, 19-norandrostenedione, and nandrolone is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[12][13] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring derivatization of the steroids.[14][15][16]

General LC-MS/MS Method Outline:

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for 3β-HSD with DHEA as a Substrate

| Enzyme Source | Km (µM) for DHEA | Reference |

|---|---|---|

| Purified Bovine Adrenal 3β-HSD | 2.8 | [7] |

| Purified Human 3β-HSD Type 2 | 23 | [6] |

| LNCaP Prostate Cancer Cells | ~10-100 (cellular saturation) |[17] |

Table 2: General Conditions for In Vitro Metabolism Studies

| Parameter | Typical Range/Condition | Reference |

|---|---|---|

| Microsomal Protein Conc. | 0.25 - 0.5 mg/mL | [9][10] |

| Substrate Concentration | 1 - 100 µM | [6][9] |

| Incubation Temperature | 37°C | [9][10] |

| Incubation Time | 0 - 120 minutes | [10] |

| pH | 7.4 |[9] |

Conclusion

The in vitro conversion of 19-nor-DHEA to nandrolone is a biochemically straightforward process that can be replicated and studied in a laboratory setting using either complex biological matrices like liver microsomes or purified enzyme systems. The protocols and data presented in this guide, adapted from related steroid metabolism studies, provide a robust framework for researchers to investigate the kinetics, efficiency, and potential inhibition of this pathway. Such studies are essential for advancing our understanding of prohormone metabolism and for the development of new therapeutic agents and sensitive analytical methods for anti-doping applications. Further research is warranted to establish the specific kinetic parameters for the enzymes involved in the metabolism of 19-nor-DHEA.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Investigation of the Metabolic Fate of Nandrolone’s Prohormone 19-Nor-DHEA. | World Anti Doping Agency [wada-ama.org]

- 5. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaron.com [pharmaron.com]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

- 13. Direct detection and quantification of 19-norandrosterone sulfate in human urine by liquid chromatography-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dshs-koeln.de [dshs-koeln.de]

- 15. researchgate.net [researchgate.net]

- 16. A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3βHSD activity saturates at physiological substrate concentrations in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of 19-Norandrostane Steroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 19-norandrostane steroid scaffold, a derivative of testosterone (B1683101) lacking the C-19 methyl group, represents a cornerstone in the development of synthetic anabolic and androgenic steroids. This structural modification profoundly influences the biological activity, leading to a fascinating and complex structure-activity relationship (SAR). The removal of the C-19 methyl group generally enhances the anabolic-to-androgenic ratio, a desirable characteristic for therapeutic applications aiming to promote muscle growth and bone density with minimized virilizing effects. This technical guide provides an in-depth exploration of the SAR of 19-norandrostane steroids, focusing on their interaction with androgen and estrogen receptors. It offers a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Core Concepts: The Impact of the Missing Methyl

The primary determinant of the unique activity of 19-norandrostane steroids is the absence of the angular methyl group at the C-10 position (conventionally numbered as C-19 in the parent androstane (B1237026) structure). This seemingly minor alteration has significant downstream consequences:

-

Enhanced Anabolic Activity: Removal of the 19-methyl group often leads to a higher anabolic-to-androgenic ratio. This is partly attributed to the way these compounds are metabolized. While testosterone is converted in target tissues by the enzyme 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT), 19-nortestosterone is metabolized to the less potent 5α-dihydro-19-nortestosterone (DHN). This differential metabolism spares tissues like the prostate from the amplified androgenic signaling seen with testosterone, while the anabolic effects on muscle tissue are maintained or even enhanced.

-

Altered Receptor Binding: The planarity and electronic properties of the steroid A-ring are modified, influencing the binding affinity and selectivity for both the androgen receptor (AR) and the estrogen receptor (ER).

-

Progestogenic Activity: Some 19-norandrostane derivatives exhibit significant progestogenic activity, which can contribute to their overall pharmacological profile and side effects.

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data for a selection of 19-norandrostane steroids and related androgens, providing a basis for understanding their structure-activity relationships.

Table 1: Androgen Receptor (AR) and Estrogen Receptor (ERα) Binding Affinities

| Compound | AR Relative Binding Affinity (RBA) (%) [Testosterone = 100] | ERα Relative Binding Affinity (RBA) (%) [Estradiol = 100] | Notes |

| Testosterone | 100 | <0.1 | Endogenous androgen |

| 5α-Dihydrotestosterone (DHT) | 200-300 | <0.1 | Potent metabolite of testosterone |

| 19-Nortestosterone (Nandrolone) | 100-125 | 0.01 | Parent 19-norandrostane steroid[1] |

| 5α-Dihydro-19-nortestosterone (DHN) | 50-60 | - | Less potent metabolite of nandrolone |

| 7α-Methyl-19-nortestosterone (MENT) | 100-125 | - | Potent synthetic androgen[2] |

| 17α-Ethynyl-19-nortestosterone (Norethisterone) | 10-20 | 1 | Orally active progestin |

Data compiled from various sources. RBA values can vary depending on the specific assay conditions.

Table 2: Anabolic and Androgenic Activity from Hershberger Assay in Rats

| Compound | Anabolic Activity (Levator Ani Muscle Weight) | Androgenic Activity (Prostate Weight) | Anabolic/Androgenic Ratio |

| Testosterone Propionate | +++ | +++ | ~1 |

| Nandrolone Decanoate | ++++ | + | High |

| 19-Norandrostenedione (s.c.) | ++ | +/- | High[3][4] |

| 7α-Methyl-19-nortestosterone (MENT) | +++++ | ++ | Very High[5] |

Qualitative representation of activity based on available literature. "+" indicates the level of activity, "+/-" indicates weak or inconsistent activity.

Signaling Pathways

The biological effects of 19-norandrostane steroids are primarily mediated through their interaction with the androgen and estrogen receptors, which are ligand-activated transcription factors.

Androgen Receptor (AR) Signaling Pathway

Upon entering the cell, androgenic 19-norandrostane steroids bind to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and translocation into the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription and leading to the physiological effects associated with androgens.

Caption: Androgen Receptor (AR) Signaling Pathway.

Estrogen Receptor (ER) Signaling Pathway

Certain 19-norandrostane derivatives can also bind to estrogen receptors, particularly ERα. Similar to AR signaling, estrogenic ligands bind to ER in the cytoplasm or nucleus. This binding triggers receptor dimerization and subsequent interaction with Estrogen Response Elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes. This can contribute to both therapeutic effects and unwanted side effects.

Caption: Estrogen Receptor (ER) Signaling Pathway.

Experimental Protocols

The characterization of the structure-activity relationship of 19-norandrostane steroids relies on a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Rat ventral prostate tissue

-

Radiolabeled ligand: [³H]-R1881 (methyltrienolone)

-

Unlabeled R1881 (for standard curve)

-

Test compounds

-

Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Wash Buffer (e.g., Tris-HCl)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Assay Setup: In microcentrifuge tubes, add a constant amount of cytosolic protein, a fixed concentration of [³H]-R1881, and varying concentrations of the unlabeled test compound or unlabeled R1881 (for the standard curve).

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets with wash buffer to remove unbound radioligand.

-

Quantification: Resuspend the HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-R1881 against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Androgen Receptor Competitive Binding Assay Workflow.

Hershberger Assay (In Vivo)

The Hershberger assay is an in vivo screening test in castrated male rats to assess the androgenic and anti-androgenic activity of a substance.

Animals:

-

Peripubertal male rats, castrated at a specific age (e.g., 42 days).

Procedure:

-

Acclimation and Dosing: After a post-castration recovery period, the animals are randomly assigned to treatment groups. The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands and fluid)

-

Levator ani-bulbocavernosus muscle

-

Cowper's glands

-

Glans penis

-

-

Data Analysis: The weights of the tissues from the treated groups are compared to those of a vehicle-treated control group. A statistically significant increase in the weight of these tissues indicates androgenic activity. The ratio of the increase in the weight of the levator ani muscle (anabolic) to the increase in the weight of the ventral prostate (androgenic) provides an estimate of the anabolic-to-androgenic ratio.

Caption: Hershberger Assay Workflow.

Conclusion

The structure-activity relationship of 19-norandrostane steroids is a rich and multifaceted field of study. The removal of the C-19 methyl group serves as a powerful tool for medicinal chemists to fine-tune the biological activity of androgenic compounds, often leading to an improved therapeutic index. By understanding the intricate interplay between chemical structure, receptor binding, metabolism, and in vivo activity, researchers can continue to design and develop novel 19-norandrostane derivatives with enhanced tissue selectivity and optimized pharmacological profiles for a range of therapeutic applications, from treating muscle wasting diseases and osteoporosis to the development of male contraceptives. This guide provides a foundational framework for professionals in the field to navigate the complexities of 19-norandrostane steroid SAR and to inform future drug discovery efforts.

References

- 1. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Synthetic 19-nortestosterone derivatives as estrogen receptor alpha subtype-selective ligands induce similar receptor conformational changes and steroid receptor coactivator recruitment than natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. List of androgens and anabolic steroids - Wikipedia [en.wikipedia.org]

19-Nordehydroepiandrosterone and its impact on hormonal balance

An In-depth Technical Guide on 19-Nordehydroepiandrosterone and its Impact on Hormonal Balance

Abstract

This compound, more commonly known as 19-norandrosterone (B1242311) (19-NA), is a primary urinary metabolite of the anabolic-androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone) and its prohormones.[1][2] Its detection is a definitive marker for the administration of nandrolone, a substance banned in competitive sports and controlled for medical use. This guide provides a detailed technical overview of the metabolism of nandrolone to 19-norandrosterone, its profound impact on the body's hormonal balance, the analytical methodologies for its detection, and the signaling pathways through which it exerts its effects. This document is intended for researchers, scientists, and professionals in drug development and anti-doping fields.

Metabolism of Nandrolone to 19-Norandrosterone

Nandrolone (19-nortestosterone) is metabolized in the body, primarily by the enzyme 5α-reductase, into metabolites that include 5α-dihydronandrolone, 19-norandrosterone, and 19-noretiocholanolone (B1255105).[3][4][5] 19-Norandrosterone is the principal and most stable urinary metabolite used for doping control purposes.[1] The metabolic pathway involves the reduction of the A-ring of the nandrolone molecule.

Caption: Metabolic conversion of Nandrolone to its primary urinary metabolites.

Impact on Hormonal Balance

The administration of exogenous nandrolone leads to the presence of 19-norandrosterone, which disrupts the delicate hormonal equilibrium, primarily through the suppression of the Hypothalamic-Pituitary-Gonadal (HPG) axis.

-

Suppression of Gonadotropins: Like testosterone (B1683101), nandrolone exerts a strong negative feedback effect on the hypothalamus and pituitary gland.[6] This suppresses the release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[7][8][9] This suppression leads to a shutdown of endogenous testosterone production in males, resulting in testicular atrophy and potential infertility.[4]

-

Androgenic and Anabolic Effects: Nandrolone binds to the androgen receptor (AR) with a greater affinity than testosterone, mediating its potent anabolic (muscle-building) effects.[10] However, its conversion in androgenic tissues (like the prostate) to the less potent 5α-dihydronandrolone results in weaker androgenic effects compared to testosterone, which is converted to the highly potent Dihydrotestosterone (DHT).[3][10][11]

-

Progestogenic and Estrogenic Activity: Nandrolone and some of its metabolites exhibit progestational activity by binding to the progesterone (B1679170) receptor (PR).[12] While nandrolone aromatizes to estradiol (B170435) at a much lower rate than testosterone (approximately 20% of the rate), this conversion can still contribute to estrogenic side effects like gynecomastia and fluid retention.[5]

Analytical Detection and Experimental Protocols

The detection of 19-norandrosterone in urine is the standard method for identifying nandrolone abuse. Due to trace amounts being naturally present in some individuals, the World Anti-Doping Agency (WADA) has set a urinary threshold to differentiate between endogenous levels and exogenous administration.[2][13][14]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with 19-norandrosterone detection.

| Parameter | Value / Range | Source(s) |

| WADA Reporting Threshold (Male Urine) | > 2 ng/mL | [1][13][14][15] |

| Typical Endogenous Concentration | Usually < 0.13 ng/mL; can increase with intense exercise or pregnancy. | [13][16] |

| Limit of Detection (LOD) in Routine Testing | ~0.3–0.5 ng/mL | [13] |

| Detection Window (Parenteral Nandrolone) | Up to 6-9 months, or longer in some cases. | [13][17][18] |

| Detection Window (Oral Norsteroids) | A few days. | [13] |

Experimental Protocol: GC-MS/MS Analysis

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a primary technique for the confirmatory analysis of 19-norandrosterone in urine.[19][20]

Methodology:

-

Internal Standard Addition: A deuterated internal standard (e.g., d4-19-NA-glucuronide) is added to the urine sample for accurate quantification.[21]

-

Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase (typically from E. coli) to cleave the glucuronide conjugate, releasing the free steroid.[13][20][22][23]

-

Extraction: The deconjugated steroids are extracted from the aqueous urine matrix. This is commonly performed using Solid-Phase Extraction (SPE) with a C18 or similar cartridge, followed by liquid-liquid extraction (e.g., with n-pentane).[20]

-

Derivatization: To increase volatility for gas chromatography, the extracted analyte is derivatized. A common method is trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][23]

-

GC-MS/MS Analysis: The derivatized sample is injected into the GC-MS/MS system. The gas chromatograph separates the components of the mixture based on their retention time. The tandem mass spectrometer then fragments the specific parent ion of derivatized 19-NA and detects the resulting product ions, providing highly specific and sensitive identification and quantification.[19][24]

Caption: General experimental workflow for 19-Norandrosterone analysis by GC-MS/MS.

Core Signaling Pathways

Nandrolone and its metabolites exert their physiological effects by interacting with several steroid hormone receptors, which in turn modulate gene expression and cellular function.

Caption: Key signaling pathways modulated by nandrolone and its metabolites.

Conclusion

19-Norandrosterone is a definitive biomarker for the use of exogenous nandrolone. Its administration has a significant and disruptive impact on the hormonal system, primarily through the potent activation of androgenic pathways and the suppression of the hypothalamic-pituitary-gonadal axis. The analytical methods for its detection are highly sophisticated, sensitive, and specific, allowing regulatory bodies to enforce anti-doping policies effectively. For researchers and drug development professionals, understanding the metabolism, hormonal impact, and signaling of 19-norsteroids is critical for developing new therapeutic agents and for fully comprehending the physiological consequences of AAS abuse.

References

- 1. researchgate.net [researchgate.net]

- 2. 19-Norandrosterone - Wikipedia [en.wikipedia.org]

- 3. Nandrolone - Wikipedia [en.wikipedia.org]

- 4. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nandrolone decanoate - Wikipedia [en.wikipedia.org]

- 6. The role of testosterone, the androgen receptor, and hypothalamic-pituitary–gonadal axis in depression in ageing Men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Chapter 37: Disorders of the hypothalamic-pituitary-gonadal axis [clinical-laboratory-diagnostics.com]

- 9. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]

- 12. Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. antidopingdatabase.com [antidopingdatabase.com]

- 15. researchgate.net [researchgate.net]

- 16. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. wada-ama.org [wada-ama.org]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Gas chromatography/mass spectometry identification of long-term excreted metabolites of the anabolic steroid 4-chloro-1,2-dehydro-17alpha-methyltestosterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: GC-MS Protocol for 19-Norandrosterone Analysis in Urine

Introduction

19-Norandrosterone (B1242311) (19-NA) is the principal urinary metabolite of the anabolic androgenic steroid nandrolone (B1676933) (19-nortestosterone) and its precursors.[1] Its detection is a key indicator of the illicit use of these substances in sports anti-doping control and is also relevant in clinical and forensic toxicology. While 19-Norandrosterone can be produced endogenously at very low concentrations, particularly during pregnancy, elevated levels are indicative of exogenous administration.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted technique for the definitive identification and quantification of 19-NA in urine.[3] This protocol requires a multi-step sample preparation procedure involving hydrolysis, extraction, and chemical derivatization to ensure the analyte is suitable for GC-MS analysis.[3][4]

This document provides a detailed protocol for the analysis of 19-NA in human urine using GC-MS, intended for researchers, scientists, and professionals in drug development and testing.

Analytical Principle

The quantitative analysis of 19-Norandrosterone in urine by GC-MS follows a structured workflow. Since 19-NA is excreted predominantly as a glucuronide conjugate, the first step is an enzymatic hydrolysis to liberate the free steroid.[5][6] This is followed by a liquid-liquid extraction to isolate the analyte from the complex urine matrix. To enhance volatility and thermal stability for gas chromatography, the extracted analyte undergoes a two-step derivatization process: methoximation of the keto group followed by silylation of the hydroxyl group.[7][8] The resulting derivative is then separated on a gas chromatographic column and detected by a mass spectrometer, often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved using an isotope dilution method with a deuterated internal standard.[3]

Materials and Reagents

-

Standards: 19-Norandrosterone, 19-Norandrosterone-d4 glucuronide (internal standard).

-

Enzymes: β-glucuronidase from E. coli or Helix pomatia.[5][7]

-

Buffers: Phosphate (B84403) buffer (0.8 M, pH 7), Carbonate buffer (20%).[5]

-

Extraction Solvents: tert-Butyl methyl ether (TBME) or n-pentane (HPLC grade).[5][6]

-

Derivatization Reagents:

-

Methoxyamine hydrochloride (MOX) in pyridine (B92270) (20 mg/mL).[8][9]

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

-

-

Other: Anhydrous sodium sulfate (B86663), nitrogen gas (high purity), autosampler vials with inserts.

Experimental Protocol

Step 1: Sample Preparation

-

Sample Aliquoting: Pipette 5 mL of urine into a screw-cap glass tube.

-

Internal Standard Spiking: Add a known amount of 19-Norandrosterone-d4 glucuronide internal standard to each sample, calibrator, and quality control.[3]

-

Hydrolysis:

-

Liquid-Liquid Extraction (LLE):

-

Drying and Evaporation:

-

Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

-

Step 2: Derivatization

This two-step process converts the analyte into a more volatile and thermally stable form for GC analysis.[4][9]

-

Methoximation:

-

Silylation:

Step 3: GC-MS Instrumental Analysis

The following parameters serve as a typical starting point and should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[10] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[11][12] |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume)[11] |

| Oven Program | Initial 120°C, ramp at 20°C/min to 240°C, then ramp at 10°C/min to 310°C, hold for 5 min[10] |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV[10][12] |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 290°C |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | For Methoxime-TMS derivative: m/z 256, 346 (Quantifier/Qualifier for 19-NA); m/z 258, 348 for d4-IS[7] |

Step 4: Data Analysis and Quantification

-

Peak Identification: Identify the peaks for 19-NA and the internal standard based on their retention times and the presence of the characteristic ions.

-

Calibration Curve: Prepare a series of calibration standards and process them alongside the unknown samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

-

Quantification: Determine the concentration of 19-NA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The performance of analytical methods for 19-Norandrosterone can vary based on the specific instrumentation and protocol details. The table below summarizes typical quantitative parameters reported in the literature.

| Parameter | Value | Method | Reference |

| Limit of Quantification (LOQ) | 2 ng/mL | GC-C-IRMS | [6] |

| Quantifiable Concentration | > 20 ng/mL | GC-MS | [7] |

| Linearity (R²) | > 0.99 | LC-MS/MS | [13] |

| Accuracy (Recovery) | 80-120% | LC-MS/MS & GC-MS/MS | [11] |

| Precision (%RSD) | < 15% | LC-MS/MS & GC-MS/MS | [11] |

Visualized Workflows